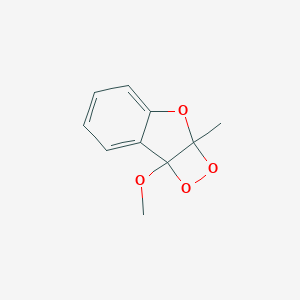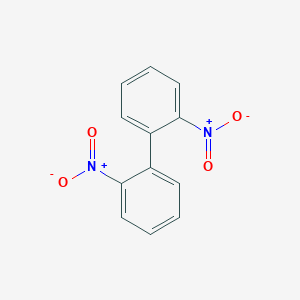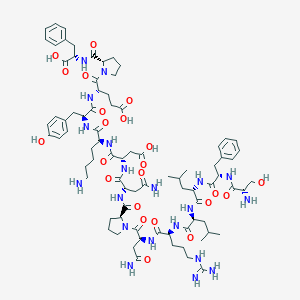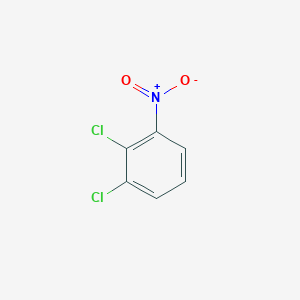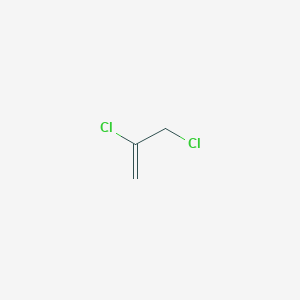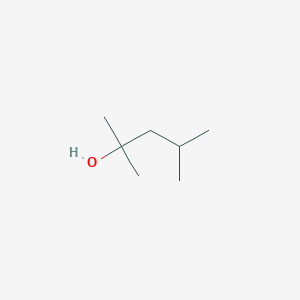
2,4-Dimethyl-2-pentanol
Descripción general
Descripción
2,4-Dimethyl-2-pentanol is a chemical compound with the molecular formula C7H16O . It is also known by other names such as Isobutyldimethylcarbinol and 2,4-Dimethylpentan-2-ol . The molecular weight of this compound is 116.20 g/mol .
Molecular Structure Analysis
The IUPAC name for 2,4-Dimethyl-2-pentanol is 2,4-dimethylpentan-2-ol . The InChI representation isInChI=1S/C7H16O/c1-6(2)5-7(3,4)8/h6,8H,5H2,1-4H3 . The Canonical SMILES representation is CC(C)CC(C)(C)O . Physical And Chemical Properties Analysis
2,4-Dimethyl-2-pentanol has a molecular weight of 116.20 g/mol . It has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 116.120115130 g/mol . The topological polar surface area is 20.2 Ų . The compound has a heavy atom count of 8 .Aplicaciones Científicas De Investigación
Hydrogen Bonding Studies
- 2,4-Dimethyl-2-pentanol has been studied for its hydrogen bonding characteristics, especially in hindered alcohols. Researchers have explored its ability to form dimers through hydrogen bonding, providing insights into spectral and thermodynamic properties related to hydrogen bonding in such alcohols (Becker, Tucker, & Rao, 1977).
Catalysis in Chemical Reactions
- The compound has been used in Mo-catalyzed deoxygenation of epoxides to alkenes, serving as a reducing agent. Its efficiency as a potential hydrogen donor in these reactions was particularly noted (Robertson & Srivastava, 2017).
Gas-Phase Chemical Reactions
- In atmospheric chemistry, the gas-phase reactions of 2,4-Dimethyl-2-pentanol with OH radicals have been studied. This research is crucial for understanding the formation of various products through alkoxy radical isomerization, which is significant in environmental science and atmospheric chemistry (Atkinson & Aschmann, 1995).
NMR Spectroscopy and Molecular Structure Analysis
- Nuclear magnetic resonance (NMR) spectroscopy has been employed to analyze the self-association due to hydrogen bonding of 2,4-Dimethyl-2-pentanol. This research contributes to our understanding of molecular structures and interactions in sterically hindered alcohols (Luo, Lay, & Chen, 2002).
Photodecarbonylation Studies
- The compound has been the subject of studies in photodecarbonylation reactions, particularly in understanding the behavior of certain ketones under UV irradiation. This research has implications in organic chemistry, especially in reaction mechanisms and product formation (Resendiz, Taing, & Khan, 2008).
Alternative Fuel and Biofuel Research
- Pentanol isomers, including 2,4-Dimethyl-2-pentanol, have been explored in the context of biofuel research. This includes their synthesis in engineered microorganisms, highlighting their potential application as alternative fuels (Cann & Liao, 2009).
Safety and Hazards
2,4-Dimethyl-2-pentanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .
Mecanismo De Acción
Target of Action
2,4-Dimethyl-2-pentanol is a type of alcohol, and like other alcohols, its primary targets are likely to be cellular membranes and proteins. The hydroxyl group (-OH) in the alcohol molecule can form hydrogen bonds with other molecules, disrupting the structure and function of proteins and cellular membranes .
Mode of Action
The interaction of 2,4-Dimethyl-2-pentanol with its targets primarily involves the formation of hydrogen bonds. The hydroxyl group in the alcohol molecule can donate a hydrogen bond to a suitable acceptor present in proteins or cellular membranes, altering their structure and function .
Biochemical Pathways
Alcohols generally affect several biochemical pathways, including those involved in energy production and cellular defense mechanisms
Pharmacokinetics
It may be metabolized by enzymes such as alcohol dehydrogenase, and excreted in the urine .
Result of Action
The molecular and cellular effects of 2,4-Dimethyl-2-pentanol are likely to be diverse, given its potential to interact with a wide range of proteins and cellular membranes. These effects could include changes in cell membrane permeability, protein denaturation, and disruption of normal cellular functions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2,4-Dimethyl-2-pentanol. For example, higher temperatures may increase the volatility and evaporation rate of the alcohol, potentially reducing its efficacy .
Propiedades
IUPAC Name |
2,4-dimethylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-6(2)5-7(3,4)8/h6,8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLSQAUAAGVTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211534 | |
| Record name | 2,4-Dimethylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-2-pentanol | |
CAS RN |
625-06-9 | |
| Record name | 2,4-Dimethyl-2-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-2-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DIMETHYL-2-PENTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYL-2-PENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5386E25C2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the atmospheric fate of 2,4-Dimethyl-2-pentanol?
A: 2,4-Dimethyl-2-pentanol, like many volatile organic compounds (VOCs), reacts with hydroxyl (OH) radicals in the atmosphere. [] This reaction initiates a complex degradation process, leading to various products. The presence of nitrogen oxides (NOx) further influences these atmospheric reactions. [, ]
Q2: What evidence suggests that alkoxy radical isomerization occurs during the atmospheric degradation of 2,4-Dimethyl-2-pentanol?
A: The formation of 4-hydroxy-4-methyl-2-pentanone during the atmospheric degradation of 2,4-Dimethyl-2-pentanol provides strong evidence for alkoxy radical isomerization. [] This specific product can only form if the alkoxy radical formed from the initial OH radical attack undergoes a 1,5-H shift, a type of isomerization reaction.
Q3: How does the structure of 2,4-Dimethyl-2-pentanol influence its degradation pathway?
A: The structure of 2,4-Dimethyl-2-pentanol, with its branched carbon chain and tertiary alcohol group, dictates the possible reaction sites for the OH radical attack. [] This, in turn, influences the structure of the resulting alkoxy radical and the likelihood of subsequent isomerization reactions. For example, the presence of methyl and methylene groups in specific positions allows for 1,5-H shifts in the formed alkoxy radicals. []
Q4: Are there analytical techniques available to identify and quantify 2,4-Dimethyl-2-pentanol and its degradation products in environmental samples?
A: While specific analytical methods are not detailed in the provided abstracts, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique used to identify and quantify volatile organic compounds like 2,4-Dimethyl-2-pentanol and its degradation products in complex mixtures. [] Researchers utilize standard protocols and databases like the National Institute of Standards and Technology (NIST) library to analyze the mass spectra obtained from GC-MS and identify the compounds present. []
Q5: What is the significance of studying the atmospheric fate of compounds like 2,4-Dimethyl-2-pentanol?
A: Understanding the atmospheric fate of VOCs like 2,4-Dimethyl-2-pentanol is crucial for several reasons. These reactions contribute to the formation of ozone and other secondary pollutants, impacting air quality and climate change. [] Furthermore, investigating the degradation pathways and products helps assess the environmental persistence and potential risks associated with these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




